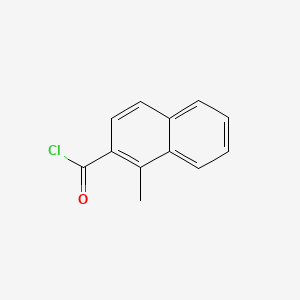

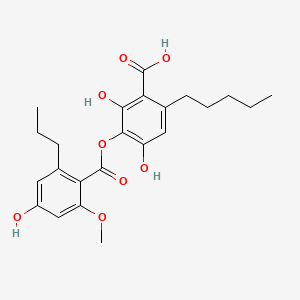

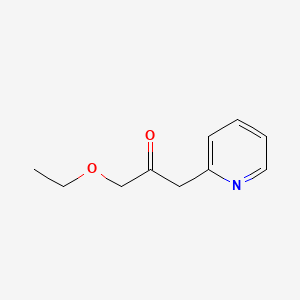

![molecular formula C7H7N3S B564128 Benzo[d]thiazole-2,7-diamine CAS No. 100958-73-4](/img/structure/B564128.png)

Benzo[d]thiazole-2,7-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazole-2,7-diamine is a compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound that is known to possess a variety of biological activities such as anticancer, antimicrobial, antidiabetic, anti-inflammatory, antiviral, antileishmanial, and antiviral properties .

Synthesis Analysis

The synthesis of Benzo[d]thiazole-2,7-diamine derivatives has been reported in various studies . For instance, one study reported the synthesis of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of Benzo[d]thiazole-2,7-diamine can be analyzed using various spectroscopic techniques . For example, one study used X-ray analysis and ab initio calculations to study the electronic structure and electron delocalization in benzo[d]thiazole derivatives .Chemical Reactions Analysis

Benzo[d]thiazole-2,7-diamine and its derivatives have been involved in various chemical reactions . For instance, one study reported the reaction of 2-aminothiophenol with different esters to produce benzo[d]thiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[d]thiazole-2,7-diamine can be determined using various analytical techniques . For example, one study used 1H NMR, 13C NMR, HPLC, and MS spectral analysis to characterize the synthesized derivatives .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Benzo[d]thiazole-2,7-diamine serves as a foundational component in the synthesis of various compounds with diverse bioactivities. An elegant pathway for synthesizing methyl hydroxy-substituted 2-amino-benzo[d]thiazole-6-carboxylates has been developed. These compounds can be substituted at different positions, offering a broad exploration of chemical space around the molecule when studied as a ligand for a target (Durcik et al., 2020).

Applications in Organic Electronics

Benzo[d]thiazole-2,7-diamine derivatives show promising applications in the field of organic electronics. For instance, metal-free organic sensitizers containing benzo[d]thiazole units have been synthesized for dye-sensitized solar cells. These sensitizers demonstrate high incident photon-to-current conversion efficiency and are beneficial in solar cell technology (Ci et al., 2013).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of benzo[d]thiazole derivatives have been extensively studied. These studies include the development of practical approaches to prepare benzo[d]thiazoles using blue light-induced photochemical cyclization. Such properties suggest potential applications in fields like organic electronics (Kostyuchenko et al., 2022).

Potential in Antifungal and Anticancer Research

Benzo[d]thiazole-2,7-diamine derivatives have been explored for their antifungal and anticancer activities. For instance, certain compounds synthesized from this chemical have shown significant antifungal activity. Moreover, other derivatives have been found to exhibit promising anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Brahmeshwari & Gullapelli, 2014); (Edukondalu et al., 2021).

Role in Medicinal Chemistry

Benzo[d]thiazole and its derivatives are crucial in medicinal chemistry. They form the core structure of many biologically significant compounds, exhibiting a wide spectrum of medicinal properties. This includes activities like antitumor, antimicrobial, anti-inflammatory, and antiviral (Sharma et al., 2013).

Propriétés

IUPAC Name |

1,3-benzothiazole-2,7-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,8H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZBFOHPOBJSPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694737 |

Source

|

| Record name | 1,3-Benzothiazole-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100958-73-4 |

Source

|

| Record name | 1,3-Benzothiazole-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

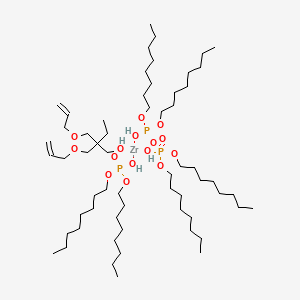

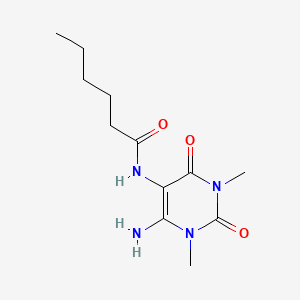

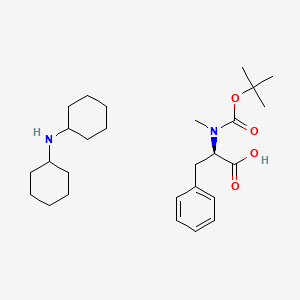

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B564047.png)

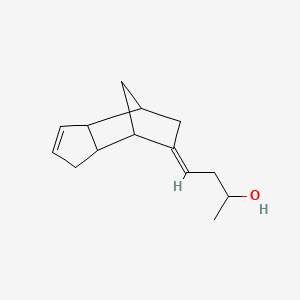

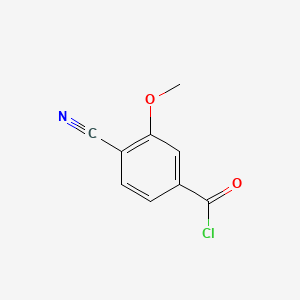

![2-Hexyloctahydrocyclopenta[c]pyrrole](/img/structure/B564053.png)

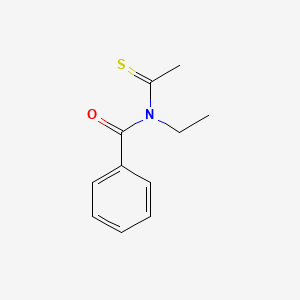

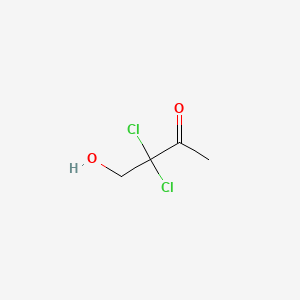

![Naphtho[1,2-d]thiazole, 2,5-dimethyl-](/img/structure/B564055.png)